molecular formula C16H21N7O2S2 B2750284 3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-44-5

3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2750284
M. Wt: 407.51
InChI Key: DJLAADMBLJZBCV-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C16H21N7O2S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Triazolopyrimidines as Antihypertensive Agents : Research has shown the synthesis of a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally related to prazosin, demonstrating promising antihypertensive activity in both in vitro and in vivo studies. This illustrates the potential of triazolopyrimidine derivatives in developing new cardiovascular drugs (Bayomi et al., 1999).

  • Heteroaromatization with 4-Hydroxycoumarin : Another study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial activity, showcasing the diverse chemical reactivity and potential therapeutic applications of these compounds (El-Agrody et al., 2001).

  • Adenosine A2a Receptor Antagonists : Research into piperazine and pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine has identified them as potent and selective adenosine A2a receptor antagonists. These findings are particularly relevant for developing treatments for Parkinson's disease, highlighting the potential neurological applications of triazolopyrimidine derivatives (Vu et al., 2004).

Chemical Properties and Synthesis Techniques

  • Cyclization of Isothiosemicarbazones : A study detailed the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines from isothiosemicarbazones, demonstrating methods for creating this core structure, which is crucial for the development of compounds with potential biological activity (Yamazaki, 1981).

  • Synthesis of Sulfonamide Derivatives : Another research effort focused on synthesizing 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, aiming to explore their biological properties. This work highlights the ongoing interest in modifying the triazolopyrimidine scaffold to discover new biological activities (Kolosov et al., 2015).

Potential Applications in Cancer Therapy

  • Antiproliferative Activity Against Human Cancer Cell Lines : A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, indicating the potential of such compounds in cancer therapy (Mallesha et al., 2012).

properties

IUPAC Name

3-ethyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2S2/c1-3-12-5-6-13(26-12)27(24,25)22-9-7-21(8-10-22)15-14-16(18-11-17-15)23(4-2)20-19-14/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLAADMBLJZBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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